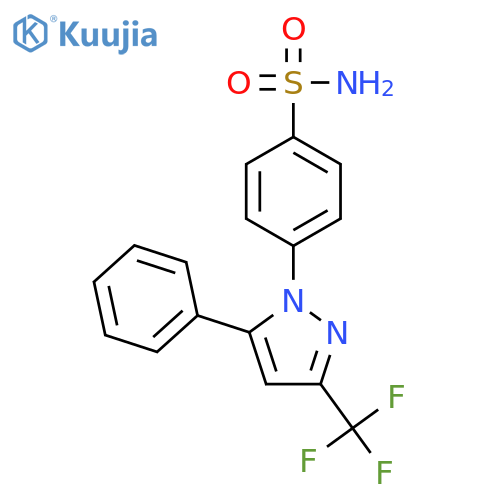Cas no 170569-87-6 (Desmethyl Celecoxib)

Desmethyl Celecoxib structure
商品名:Desmethyl Celecoxib
Desmethyl Celecoxib 化学的及び物理的性質
名前と識別子
-
- 1-hexadecanoyl-2-(p-nitrophenoxysuccinoyl)-sn-glyceryl-3-phosphorylcholine
- 4-[5-(phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
- 4-[5-PHENYL-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]BENZENESULFONAMIDE
- CAY10452
- Desmethyl Celecoxib
- [3',6'-BIS(ACETYLOXY)-3-OXOSPIRO[ISOBENZOFURAN-1(3H),9'-[9H]XANTHEN]-5-YL]-2-[[(5Z,8Z,11Z,14Z)-1-OXO-5,8,11,14-EICOSATETRAENYL]AMINO]ETHYL ESTER CARBAMIC ACID
- 4-[5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]BENZENESULFONAMIDE
- CAY10454
- COX-2 INHIBITOR, PTPBS
- PTPBS
- Celecoxib Impurity 3
- 4-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
- CHEMBL29920
- BCP34247
- CAY-10452
- 170569-87-6
- S0761
- Desmethyl Celecoxib;4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
- Benzenesulfonamide, 4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-
- MS-25877
- HY-118139
- 4-(5-Phenyl-3-trifluoromethyl-pyrazol-1-yl)-benzenesulfonamide
- BDBM50057518
- 4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide
- VGA56987
- DB-205519
- 228KL4J7NY
- MQPLMBSDWYIIID-UHFFFAOYSA-N
- F75899
- SCHEMBL213784
- AKOS028111806
- CS-0065275
- Desmethyl Celecoxib?
-
- インチ: InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24)
- InChIKey: MQPLMBSDWYIIID-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 367.060232g/mol
- ひょうめんでんか: 0
- XLogP3: 3
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 回転可能化学結合数: 3
- どういたいしつりょう: 367.060232g/mol
- 単一同位体質量: 367.060232g/mol
- 水素結合トポロジー分子極性表面積: 86.4Ų
- 重原子数: 25
- 複雑さ: 550
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 522.5±60.0 °C at 760 mmHg
- フラッシュポイント: 269.8±32.9 °C
- PSA: 77.98
- じょうきあつ: 0.0±1.4 mmHg at 25°C
Desmethyl Celecoxib セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Desmethyl Celecoxib 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC28383-100mg |
Desmethyl Celecoxib |
170569-87-6 | >98% | 100mg |
$850.0 | 2023-09-15 | |
| DC Chemicals | DC28383-250mg |
Desmethyl Celecoxib |
170569-87-6 | >98% | 250mg |
$1450.0 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11005-200 mg |
Desmethyl Celecoxib |
170569-87-6 | 99.98% | 200mg |
¥3325.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21096-25mg |
CAY10452 |
170569-87-6 | 98% | 25mg |
¥4003.00 | 2023-09-09 | |
| eNovation Chemicals LLC | Y1229617-250mg |
4-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide |
170569-87-6 | 95% | 250mg |
$1000 | 2024-06-03 | |
| ChemScence | CS-0065275-25mg |
Desmethyl Celecoxib |
170569-87-6 | 99.09% | 25mg |
$90.0 | 2021-09-02 | |
| TRC | D289590-100mg |
Desmethyl Celecoxib |
170569-87-6 | 100mg |
$ 196.00 | 2023-04-17 | ||
| MedChemExpress | HY-118139-100mg |
Desmethyl Celecoxib |
170569-87-6 | 99.42% | 100mg |
¥2500 | 2024-05-22 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11005-10 mg |
Desmethyl Celecoxib |
170569-87-6 | 99.98% | 10mg |
¥417.00 | 2022-04-26 | |
| S e l l e c k ZHONG GUO | S0761-5mg |
Desmethyl Celecoxib |
170569-87-6 | 99.69% | 5mg |
¥2841.93 | 2023-09-15 |
Desmethyl Celecoxib 関連文献
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
170569-87-6 (Desmethyl Celecoxib) 関連製品
- 111079-04-0(1H-Pyrazole,5-methyl-1-phenyl-3-(trifluoromethyl)-)
- 169590-42-5(Celecoxib)
- 142623-20-9(1H-Pyrazole,1-methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-)
- 170570-01-1(4-Desmethyl-3-methyl Celecoxib)
- 6831-89-6(1,5-Diphenyl-1H-pyrazole)
- 333363-79-4(1-Phenyl-5-(trifluoromethyl)-1H-pyrazole)
- 170571-00-3(Hydroxy Celecoxib)
- 544686-21-7(Celecoxib-d)
- 331943-04-5(N-De(4-sulfonamidophenyl)-N’-(4-sulfonamidophenyl) Celecoxib)
- 178975-20-7(Benzenesulfonamide,4-[3-(trifluoromethyl)[1]benzothiopyrano[4,3-c]pyrazol-1(4H)-yl]-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:170569-87-6)Desmethyl Celecoxib

清らかである:99%/99%
はかる:100mg/250mg
価格 ($):160.0/400.0